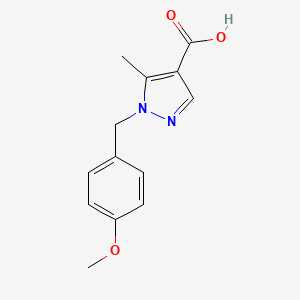
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid, commonly referred to as 4-methoxybenzylpyrazole-4-carboxylic acid (4-MBPCA), is an organic compound that has been studied for its potential applications in various scientific research fields. 4-MBPCA is a derivative of pyrazole and belongs to the class of compounds known as pyrazolecarboxylic acids. It is a white, crystalline solid that is soluble in water and other organic solvents. This compound has been found to have a variety of biochemical and physiological effects, as well as potential applications in lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized for their potential use in various applications, including cytotoxic activity against cancer cells. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from a similar compound, demonstrating the versatility of these compounds in creating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) conducted a study on (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with structural similarities, focusing on its synthesis, molecular docking, and spectroscopic studies. Their research indicates the potential of these compounds in the design of new therapeutic agents, highlighting the importance of detailed chemical characterization and computational modeling in drug discovery (Karrouchi et al., 2021).
Potential Biological Activities
The compound's derivatives have been explored for various biological activities. For example, the synthesis and evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities. This suggests that modifications of the core structure of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid could lead to the development of compounds with potential therapeutic benefits (Pillai et al., 2019).
Chemical Transformations and Applications
Further research demonstrates the compound's utility in chemical transformations. For instance, Shah et al. (2014) described a method for converting carboxylic acids to their corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This highlights a practical application in synthetic chemistry, where the compound's derivatives can facilitate the synthesis of PMB esters, useful in various chemical research and development processes (Shah, Russo, Howard, & Chisholm, 2014).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-12(13(16)17)7-14-15(9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMQQSAIQNHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
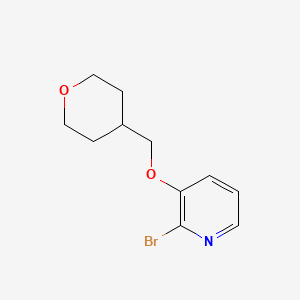
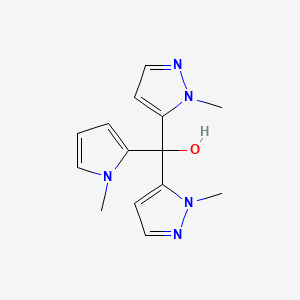
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
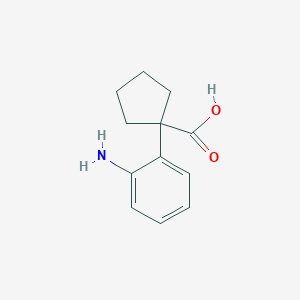
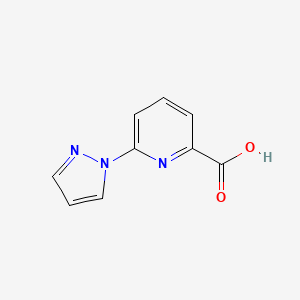
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)
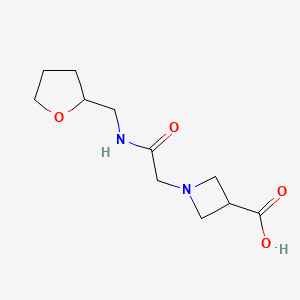

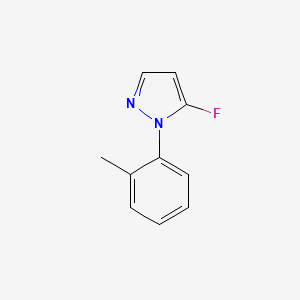
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)

![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)